molecular formula C15H22O3 B14365586 3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate CAS No. 91475-71-7

3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate

Cat. No.: B14365586
CAS No.: 91475-71-7
M. Wt: 250.33 g/mol
InChI Key: GBWLYRPLIDXWKF-UHFFFAOYSA-N
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Description

3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate is a chemical compound with a complex structure that includes a cyclohexene ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate typically involves multiple steps. One common method starts with the commercially available citral, which undergoes aminisation, cyclisation, and hydrolysis to form α-cyclocitral. This intermediate is then oxidized using potassium permanganate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Acidic or basic catalysts may be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce various alcohols.

Scientific Research Applications

3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact pathways and targets may vary, but they often involve binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-1-(2,6,6-trimethylcyclohex-1-en-1-yl)but-1-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

91475-71-7

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

[3-oxo-1-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] acetate

InChI

InChI=1S/C15H22O3/c1-10-7-6-8-15(4,5)14(10)13(9-11(2)16)18-12(3)17/h9H,6-8H2,1-5H3

InChI Key

GBWLYRPLIDXWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C(=CC(=O)C)OC(=O)C

Origin of Product

United States

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